molecular formula C9H13ClFN B6186532 3-fluoro-5-(propan-2-yl)aniline hydrochloride CAS No. 2624129-41-3

3-fluoro-5-(propan-2-yl)aniline hydrochloride

Cat. No.: B6186532
CAS No.: 2624129-41-3
M. Wt: 189.7
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Description

3-fluoro-5-(propan-2-yl)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the third position and an isopropyl group at the fifth position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(propan-2-yl)aniline hydrochloride typically involves multiple steps. One common method is the fluorination of a suitable aniline precursor. For instance, starting from 3-nitroaniline, the nitro group can be reduced to an amino group, followed by selective fluorination at the desired position. The introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-fluoro-5-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-fluoro-5-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the isopropyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-fluoroaniline: Lacks the isopropyl group, making it less hydrophobic.

    5-(propan-2-yl)aniline: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.

    3-chloro-5-(propan-2-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

Uniqueness

3-fluoro-5-(propan-2-yl)aniline hydrochloride is unique due to the combination of the fluorine atom and the isopropyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624129-41-3

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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